molecular formula C23H20N2O3 B2600152 (E)-N'-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide CAS No. 326013-07-4

(E)-N'-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide

Cat. No.: B2600152
CAS No.: 326013-07-4
M. Wt: 372.424
InChI Key: VLZQJBMQHZZCTR-BUVRLJJBSA-N
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Description

(E)-N’-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide is an organic compound with a complex structure that includes a fluorene core, a hydrazide group, and an ethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide typically involves the condensation of 9-hydroxy-9H-fluorene-9-carbohydrazide with 4-ethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.

Scientific Research Applications

(E)-N’-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-N’-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(4-ethoxybenzylidene)amino]benzonitrile
  • 2-(4-ethoxybenzylidene)-1-tetralone
  • 4-((4-ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

(E)-N’-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide is unique due to its combination of a fluorene core with a hydrazide and ethoxybenzylidene moiety. This structure imparts specific electronic and steric properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-9-hydroxyfluorene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-2-28-17-13-11-16(12-14-17)15-24-25-22(26)23(27)20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-15,27H,2H2,1H3,(H,25,26)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZQJBMQHZZCTR-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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